molecular formula C13H18FNO2 B6172449 rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, cis CAS No. 1961586-87-7

rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, cis

Cat. No.: B6172449
CAS No.: 1961586-87-7
M. Wt: 239.29 g/mol
InChI Key: HCNDAJUTFWRZJF-AOOOYVTPSA-N
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Description

Rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, cis is a chemical compound used in scientific research. This compound is notable for its unique structure, which includes a morpholine ring substituted with dimethyl and fluorophenyl groups. Its distinct configuration allows it to participate in various chemical reactions and makes it a valuable tool in multiple research fields.

Preparation Methods

The synthesis of rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, cis typically involves several steps, including the formation of the morpholine ring and subsequent substitution reactions to introduce the dimethyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving the desired product. Industrial production methods may involve optimizing these conditions to maximize yield and purity.

Chemical Reactions Analysis

Rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, cis undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, often using reagents like lithium aluminum hydride or sodium borohydride, can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, cis has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, cis exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, cis can be compared with other similar compounds, such as:

    Rac-2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline hydrochloride, cis: This compound shares a similar morpholine ring structure but differs in the substituents attached to the ring.

    Rac-(2R,6S)-2,6-dimethylmorpholine-4-carboxamide, cis: Another related compound with a carboxamide group instead of the fluorophenyl group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

1961586-87-7

Molecular Formula

C13H18FNO2

Molecular Weight

239.29 g/mol

IUPAC Name

[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl]methanol

InChI

InChI=1S/C13H18FNO2/c1-9-6-15(7-10(2)17-9)13-11(8-16)4-3-5-12(13)14/h3-5,9-10,16H,6-8H2,1-2H3/t9-,10+

InChI Key

HCNDAJUTFWRZJF-AOOOYVTPSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=C(C=CC=C2F)CO

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=CC=C2F)CO

Purity

95

Origin of Product

United States

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